molecular formula C10H6S2 B3059511 5-Ethynyl-2,2'-bithiophene CAS No. 4743-21-9

5-Ethynyl-2,2'-bithiophene

Cat. No.: B3059511
CAS No.: 4743-21-9
M. Wt: 190.3 g/mol
InChI Key: BJOAUTVUGMZMHI-UHFFFAOYSA-N
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Description

5-Ethynyl-2,2’-bithiophene: is an organic compound that belongs to the family of bithiophenes. Bithiophenes are a class of compounds consisting of two thiophene rings connected by a single bond. The ethynyl group attached to the 5-position of the bithiophene structure imparts unique electronic properties, making it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

Biology: Research on the biological applications of 5-Ethynyl-2,2’-bithiophene is limited. its derivatives may have potential in the development of biologically active molecules.

Medicine: There is limited information on the direct medical applications of 5-Ethynyl-2,2’-bithiophene. its derivatives could be explored for pharmaceutical applications.

Industry: In the industrial sector, 5-Ethynyl-2,2’-bithiophene is used in the development of advanced materials for electronic devices, including solar cells and sensors .

Safety and Hazards

While specific safety and hazard information for 5-Ethynyl-2,2’-bithiophene is not available, general precautions for handling similar chemicals include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .

Future Directions

Compounds containing thiophene, bithiophene, or oligothiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested . They are used in organic electronics and are still intensively investigated in OLED, organic field-effect transistor, and solar cell technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,2’-bithiophene typically involves the coupling of 5-iodo-2,2’-bithiophene with trimethylsilylacetylene, followed by deprotection to yield the ethynyl derivative . Another method involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride (PPh3)2 .

Industrial Production Methods: Industrial production methods for 5-Ethynyl-2,2’-bithiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar catalytic processes and reaction conditions.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2,2’-bithiophene is primarily related to its electronic properties. The ethynyl group and the conjugated bithiophene structure allow for efficient electron delocalization, making it a valuable component in electronic materials. The molecular targets and pathways involved in its action are related to its ability to participate in π-π interactions and electron transfer processes .

Properties

IUPAC Name

2-ethynyl-5-thiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOAUTVUGMZMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197138
Record name 2,2'-Bithiophene, 5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-21-9
Record name 2,2'-Bithiophene, 5-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bithiophene, 5-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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BrC(Br)=Cc1ccc(-c2cccs2)s1
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Synthesis routes and methods II

Procedure details

Anhydrous 5-(2,2-dibromo-ethenyl)-2,2'-bithiophene was dissolved in anhydrous THF and stirred at -78° C. After n-BuLi was added into the solution and stirred for 1 hour, the temperature was raised to 25° C. and stirred for further 1 hour. The solution was monitored by thin layer chromatography to determine whether the reaction was completed. The reaction solution was then extracted with ether and washed with water. After the solution was washed with saturated NaCl solution and dried over anhydrous magnesium sulfate. After removal of ether, the crude product was purified by column chromatography and the oily product was obtained. The yield is 88%.
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5-(2,2-dibromo-ethenyl)-2,2'-bithiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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